2-Bromo-N-phenylbenzamide
Overview
Description
2-Bromo-N-phenylbenzamide is a chemical compound that has been studied for various properties, including its synthesis, molecular structure, and chemical behavior. The compound is characterized by the presence of a bromo group and a phenylbenzamide moiety.
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-N-phenylbenzamide, like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves complex organic synthesis techniques, including the use of H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods (He et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and spectroscopy. For instance, studies have detailed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, highlighting the importance of hydrogen bonding interactions in stabilizing the crystal structure (Yasuoka et al., 1969).
Chemical Reactions and Properties
Chemical properties of similar benzamide compounds include the ability to undergo various reactions like oxy-cyclization, as demonstrated in studies involving 2-alkynylbenzamide (Wang et al., 2018). Such reactions are crucial in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of such compounds can be inferred from studies like the one on 2-Methyl-N-phenylbenzamide, which discusses the conformation and hydrogen bonding interactions of the molecule (Gowda et al., 2008).
Chemical Properties Analysis
Regarding chemical properties, these benzamide derivatives have been investigated for their interaction with other molecules and their behavior under different conditions. For example, the study on the synthesis of multisubstituted triphenylenes and phenanthrenes involves the reaction of bromobenzamides under specific conditions (Iwasaki et al., 2015).
Scientific Research Applications
Photosynthesis Inhibition : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been studied for their ability to inhibit photosynthetic electron transport. These compounds show varying degrees of inhibitory efficiency depending on their lipophilicity and electronic properties. They act on the donor side of Photosystem 2 in the photosynthetic apparatus (Kráľová et al., 2013).
Direct Arylation of Heteroarenes : The use of 2- or 4-bromobenzamides in palladium-catalyzed direct arylation of heteroarene C-H bonds has been demonstrated. This process allows for the synthesis of heteroaryl benzamides and is significant for organic synthesis (Chen et al., 2013).
Antiviral Activity : A series of N-phenylbenzamide derivatives have been synthesized and assessed for their anti-enterovirus 71 (EV 71) activities. Among these, certain compounds have shown promising results as potential lead compounds for the development of anti-EV 71 drugs (Ji et al., 2013).
Antidiabetic Effect : (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown potential as an antidiabetic agent through PPARα/γ dual activation. This compound has demonstrated efficacy in lowering plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice (Jung et al., 2017).
Antifungal Activity : The synthesis and antifungal activity of 2-chloro-N-phenylbenzamide against Rhizoctonia solani and Sclerotinia sclerotiorum have been explored, demonstrating its potential as a plant pathogenic fungicide (Wen-liang, 2011).
PPARgamma Antagonist : 2-Bromo-5-nitro-N-phenylbenzamide has been evaluated as a PPARgamma antagonist, a receptor involved in fat metabolism and certain cancers. Its analogs were studied for their potential as radiolabeled antagonists for imaging purposes (Lee et al., 2006).
properties
IUPAC Name |
2-bromo-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGABOCAHPYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145523 | |
Record name | Benzamide, 2-bromo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-phenylbenzamide | |
CAS RN |
10282-57-2 | |
Record name | Benzamide, 2-bromo-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-bromo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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